molecular formula C11H13N3 B12074227 4-Amino-3-(cyclobutylamino)benzonitrile

4-Amino-3-(cyclobutylamino)benzonitrile

Cat. No.: B12074227
M. Wt: 187.24 g/mol
InChI Key: NGASTAAWXBGYNK-UHFFFAOYSA-N
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Description

4-Amino-3-(cyclobutylamino)benzonitrile (CAS: 1248277-47-5) is a benzonitrile derivative with the molecular formula C₁₁H₁₂N₂ and a molecular weight of 172.23 g/mol. It features a cyclobutylamino substituent at the 3-position and an amino group at the 4-position of the benzene ring. This compound is widely utilized as a versatile building block in pharmaceutical synthesis, particularly for constructing heterocyclic frameworks via nucleophilic aromatic substitution or nitrile transformations . Its cyclobutyl group provides moderate steric bulk and conformational flexibility, making it valuable in drug discovery and materials science.

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

4-amino-3-(cyclobutylamino)benzonitrile

InChI

InChI=1S/C11H13N3/c12-7-8-4-5-10(13)11(6-8)14-9-2-1-3-9/h4-6,9,14H,1-3,13H2

InChI Key

NGASTAAWXBGYNK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC2=C(C=CC(=C2)C#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(cyclobutylamino)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-amino-3-nitrobenzonitrile with cyclobutylamine under reducing conditions. The nitro group is reduced to an amino group, and the cyclobutylamine is introduced to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(cyclobutylamino)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H12N2
  • Molecular Weight : 172.23 g/mol
  • Structural Features : The compound consists of a benzonitrile moiety with an amino group and a cyclobutylamino substituent, which may influence its pharmacokinetic properties.

Medicinal Chemistry

4-Amino-3-(cyclobutylamino)benzonitrile is significant in medicinal chemistry due to its potential biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound can inhibit cell proliferation in various cancer cell lines. The mechanism involves modulation of signaling pathways related to cell growth and apoptosis.
  • Neuroprotective Effects : Derivatives of benzonitrile compounds have shown promise in neuroprotection, indicating that 4-Amino-3-(cyclobutylamino)benzonitrile may be beneficial for treating neurodegenerative diseases.
  • Antimicrobial Properties : Some studies have indicated antimicrobial activity against specific bacterial strains, suggesting its potential role in antibiotic development.

Synthesis and Chemical Reactions

The synthesis of 4-Amino-3-(cyclobutylamino)benzonitrile can be achieved through various chemical methods:

  • Benzannulation Reactions : This compound is utilized in benzannulation reactions catalyzed by amines, particularly with α,β-unsaturated aldehydes and arylsulfonyl butenenitriles.
  • Structure-Activity Relationship (SAR) : The biological activity can be influenced by structural modifications. For example, variations in the cycloalkyl group or amino position can lead to differing pharmacodynamic properties.

In Vitro Studies

In vitro studies have demonstrated that 4-Amino-3-(cyclobutylamino)benzonitrile effectively inhibits the proliferation of human cancer cell lines. Notable findings include:

  • IC50 Values : Significant potency compared to control compounds has been observed, indicating its potential as a therapeutic agent.

Mechanistic Insights

Research indicates that the compound interacts with specific receptors or enzymes involved in cellular signaling pathways. This interaction can lead to altered cellular responses such as apoptosis or cell cycle arrest, further supporting its anticancer potential.

Animal Models

Preliminary studies using animal models have shown promise for therapeutic applications in cancer and neurodegeneration. These studies highlight the efficacy and safety profile of 4-Amino-3-(cyclobutylamino)benzonitrile, suggesting it may be a viable candidate for further clinical investigation.

Comparative Analysis of Related Compounds

To better understand the potential of 4-Amino-3-(cyclobutylamino)benzonitrile, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructure FeaturesNotable Properties
2-(Butylamino)benzonitrileButyl group instead of cyclobutylDifferent pharmacodynamics; anticancer activity
4-Amino-3-(cyclohexylamino)benzonitrileCyclohexyl instead of cyclobutylMay exhibit different biological activities
3-Amino-4-(butylamino)benzonitrileButyl group and different amino positionVarying pharmacological effects

Mechanism of Action

The mechanism of action of 4-Amino-3-(cyclobutylamino)benzonitrile involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their function. The nitrile group can participate in nucleophilic addition reactions, affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Cyclobutylamino vs. Alkylamino Groups: The cyclobutylamino group introduces moderate steric hindrance compared to smaller substituents like methylamino (C₈H₉N₃) or ethyl (C₉H₁₀N₂). Its cycloalkyl structure balances rigidity and flexibility, enabling selective interactions in catalytic reactions or receptor binding . In contrast, the trifluoromethyl group (C₈H₅F₃N₂) is strongly electron-withdrawing, reducing electron density on the benzene ring and altering reactivity in nucleophilic substitutions .
  • Aromatic vs. Aliphatic Substituents: The quinolin-3-yl group (C₁₆H₁₁N₃) adds significant aromatic bulk, increasing molecular weight (245.28 g/mol) and melting point (228–230°C) due to enhanced π-stacking interactions . This contrasts with the cyclobutylamino derivative, which retains a lower molecular weight (172.23 g/mol) and better solubility in organic solvents.

Biological Activity

4-Amino-3-(cyclobutylamino)benzonitrile is an organic compound with a molecular formula of C12_{12}H14_{14}N2_2 and a molecular weight of 186.25 g/mol. Its structure features a benzonitrile core substituted with an amino group and a cyclobutylamino group. This unique configuration is believed to enhance its potential interactions with various biological targets, making it a subject of active research in medicinal chemistry.

The presence of the cyclobutylamino group in 4-Amino-3-(cyclobutylamino)benzonitrile contributes distinct steric and electronic properties, which influence its reactivity and binding affinity towards biological macromolecules. The compound's synthesis typically involves the reaction between 4-methylbenzonitrile and cyclobutylamine, often facilitated by catalysts to optimize yield and purity.

Pharmacological Potential

Research indicates that 4-Amino-3-(cyclobutylamino)benzonitrile may exhibit significant pharmacological properties. Initial studies have shown that it interacts with various receptors and enzymes, potentially serving as a candidate for drug development. The cyclobutylamino moiety enhances the compound's binding affinity, which could lead to novel therapeutic applications .

The biological activity of this compound is primarily investigated through its interaction studies with specific enzymes and receptors. These studies aim to elucidate the mechanism of action, focusing on how the compound can modulate biological pathways. Preliminary findings suggest that the compound may act as a modulator of targeted proteins, which could be beneficial in treating conditions such as cancer and other diseases .

Comparative Analysis with Similar Compounds

The following table compares 4-Amino-3-(cyclobutylamino)benzonitrile with structurally similar compounds, highlighting their unique features and potential biological activities.

Compound NameUnique Features
4-Amino-3-(cyclobutylamino)benzonitrile Contains a cyclobutylamino group; enhances binding affinity
3-(Cyclopropylamino)-4-methylbenzonitrile Smaller cyclopropyl group; different steric hindrance
3-(Cyclohexylamino)-4-methylbenzonitrile Larger cyclohexyl group; potentially different interaction profiles
3-(Cyclobutylamino)-4-ethylbenzonitrile Ethyl substitution instead of methyl; affects reactivity and biological activity

The distinct steric effects and electronic properties of the cyclobutylamino group in 4-Amino-3-(cyclobutylamino)benzonitrile differentiate it from its analogs, potentially leading to enhanced therapeutic efficacy.

Case Studies and Research Findings

Recent studies have explored the efficacy of 4-Amino-3-(cyclobutylamino)benzonitrile in various biological contexts:

  • Targeting Ubiquitin Ligases : Research has indicated that derivatives of this compound can act as bifunctional compounds targeting E3 ubiquitin ligases, which play a crucial role in protein degradation pathways. Such mechanisms are particularly relevant in cancer therapy, where modulation of protein levels can influence tumor growth .
  • Binding Affinity Studies : Experimental data from binding affinity assays show that compounds similar to 4-Amino-3-(cyclobutylamino)benzonitrile exhibit strong interactions with specific DNA sequences, suggesting potential applications in gene regulation or targeted therapy .
  • Pharmacodynamics : In vitro studies have demonstrated that this compound can modulate cellular pathways related to cancer progression, indicating its potential as a therapeutic agent in oncology .

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